molecular formula C20H30N4O2 B6107702 4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone

4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone

Cat. No. B6107702
M. Wt: 358.5 g/mol
InChI Key: LHALLSGNTZFPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone, also known as IBOP or SKF-525A, is a synthetic compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it an effective tool for studying the mechanism of action and physiological effects of various drugs and chemicals.

Mechanism of Action

4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone is thought to act as a P-glycoprotein inhibitor, which can increase the bioavailability of drugs and chemicals that are substrates for this transporter. This inhibition can lead to increased drug absorption and distribution, which can enhance the efficacy of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can modulate the activity of various enzymes, such as cytochrome P450, which can affect the metabolism of drugs and chemicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone in lab experiments is its ability to selectively inhibit P-glycoprotein. This can be useful in studying the role of this transporter in drug absorption and distribution. However, this compound has some limitations, such as its potential toxicity and the fact that it may not accurately reflect the in vivo effects of P-glycoprotein inhibition.

Future Directions

There are several future directions for research involving 4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone. One area of interest is the development of more selective P-glycoprotein inhibitors that can be used in clinical settings. In addition, researchers are interested in studying the effects of this compound on other transporters and enzymes that are involved in drug metabolism and pharmacokinetics. Finally, there is a need for further studies to investigate the potential toxic effects of this compound and its metabolites.

Synthesis Methods

The synthesis of 4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone involves several steps, including the reaction of 4-pyridinylpiperidine with ethyl acetoacetate, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the reduced compound with isobutyl isocyanate to form this compound.

Scientific Research Applications

4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone has been used in a wide range of scientific research studies, particularly in the field of pharmacology. It has been used as a tool to study the mechanism of action and physiological effects of various drugs, such as opioids and cannabinoids. In addition, this compound has been used to investigate the role of transporters, such as P-glycoprotein, in drug absorption and distribution.

properties

IUPAC Name

4-(2-methylpropyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-15(2)14-24-12-9-22-20(26)18(24)13-19(25)23-10-5-17(6-11-23)16-3-7-21-8-4-16/h3-4,7-8,15,17-18H,5-6,9-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHALLSGNTZFPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)N2CCC(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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